
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, also known as DHPBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H13Cl2NO3S.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is based on its ability to bind to the active site of proteases and inhibit their activity. It achieves this by forming a covalent bond with the active site serine residue of the protease, which prevents the protease from hydrolyzing its substrate. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes such as phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory effects, and inhibition of cancer cell growth and proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
One of the advantages of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of proteases without affecting other enzymes. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is its relatively low potency compared to other protease inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, including the development of more potent analogs with improved selectivity and efficacy, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide may have potential applications in other areas such as agriculture and environmental science, which warrant further investigation.
合成方法
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-hydroxypropylamine to produce 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide. The second step involves the purification of the product through recrystallization, while the third step involves the characterization of the product using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase, which are involved in various physiological processes such as blood coagulation, digestion, and inflammation. 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
属性
产品名称 |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-10(9(12)4-8(6)11)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChI 键 |
ZSVWLNHUJVBDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



